3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is a heterocyclic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and an ethoxymethyl group attached to a dihydropyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor followed by the introduction of the ethoxymethyl group through an alkylation reaction. The amino group is then introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridinone derivatives.
Scientific Research Applications
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C8H11BrN2O2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(ethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-13-5-11-3-6(9)8(12)7(10)4-11/h3-4H,2,5,10H2,1H3 |
InChI Key |
VKNKKQFCXUJJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
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